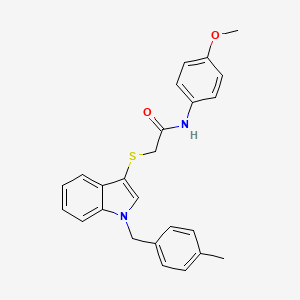
N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide, also known as MIPT, is a chemical compound that belongs to the class of tryptamines. It was first synthesized in 1989 by Alexander Shulgin, a renowned chemist and pharmacologist. MIPT is a potent psychedelic substance that has gained popularity among researchers and enthusiasts alike. In
作用机制
N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide acts primarily as a serotonin receptor agonist, particularly at the 5-HT2A and 5-HT2C receptors. This leads to an increase in serotonin activity in the brain, which is thought to underlie its psychedelic effects. N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide also has affinity for other receptors, including dopamine, adrenergic, and histamine receptors, although its effects at these sites are less well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide are similar to other tryptamines, including LSD and psilocybin. N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide produces alterations in perception, thought, and mood, as well as changes in sensory perception such as visual hallucinations. N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide has also been shown to increase heart rate and blood pressure, although these effects are generally mild.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has high purity. N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide is also a potent and selective serotonin receptor agonist, making it a useful tool for studying the role of serotonin in the brain. However, N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide has some limitations as well. Its psychedelic effects can make it difficult to study in human subjects, and its effects on other neurotransmitter systems are not well understood.
未来方向
There are several future directions for research on N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide. One area of interest is its potential therapeutic applications, particularly for depression, anxiety, and PTSD. N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide may also have potential as an analgesic, although more research is needed in this area. Another area of interest is the role of N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide in the brain, particularly its effects on serotonin and other neurotransmitter systems. Further studies may shed light on the mechanisms underlying its psychedelic effects and its potential as a tool for studying brain function.
合成方法
The synthesis of N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves the reaction of 4-methoxyphenylhydrazine with 4-methylbenzaldehyde to form N-(4-methoxyphenyl)-4-methylbenzohydrazide. This intermediate is then treated with thioacetic acid to yield N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide. The yield of N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide is typically high, and the purity can be improved through recrystallization.
科学研究应用
N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and analgesic effects in animal models. N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide has also been investigated for its potential to treat addiction and post-traumatic stress disorder (PTSD). In addition, N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide has been used in neuroscience research to study the role of serotonin receptors in the brain.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-18-7-9-19(10-8-18)15-27-16-24(22-5-3-4-6-23(22)27)30-17-25(28)26-20-11-13-21(29-2)14-12-20/h3-14,16H,15,17H2,1-2H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEINWAGRGQQVBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

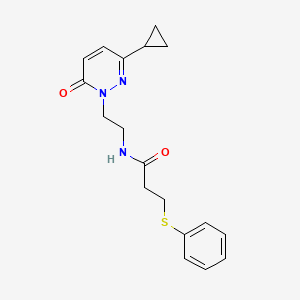


![N-(4-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2387778.png)
![Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2387779.png)
![7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde](/img/structure/B2387781.png)

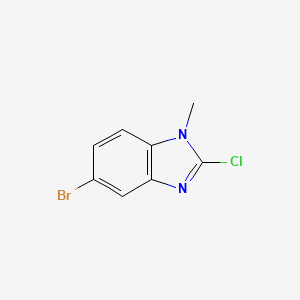
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2387786.png)
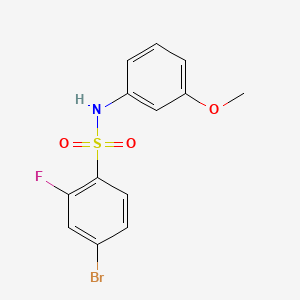
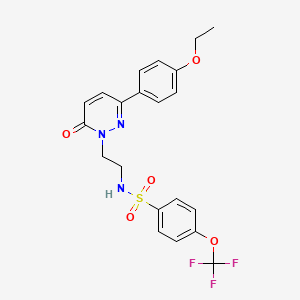
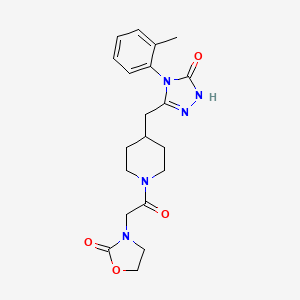
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid](/img/structure/B2387793.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2387795.png)